3-(3-Formylphenyl)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Formylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-(3-Carboxyphenyl)benzonitrile.
Reduction: 3-(3-Aminophenyl)benzonitrile.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Formylphenyl)benzonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Formylphenyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other functional groups. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl carbon.
Comparison with Similar Compounds
Benzonitrile: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
3-Formylbenzonitrile: Similar structure but without the additional phenyl ring, leading to different reactivity and applications.
Uniqueness: 3-(3-Formylphenyl)benzonitrile is unique due to the presence of both a formyl and a nitrile group on the same aromatic ring, providing a combination of reactivity that is not found in simpler compounds like benzonitrile or 3-formylbenzonitrile. This dual functionality allows for a wider range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-(3-formylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIJZLBTVWMYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362630 | |
Record name | 3-(3-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-29-0 | |
Record name | 3-(3-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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